

Compound Profile and Sourcing

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Compound Focus: Gomisin G

CAS No.: 62956-48-3

Cat. No.: S765534

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Gomisin G is a dibenzocyclooctadiene lignin with the molecular formula $C_{30}H_{32}O_9$ and a molecular weight of 536.57 g/mol [1] [2]. Its CAS registry number is 62956-48-3 [1] [2]. It is a white to off-white solid with predicted solubility in DMSO of approximately 93.18 mM [1] [2].

As a specialized research chemical, **Gomisin G** is available from suppliers like MedChemExpress and Sigma-Aldrich, with prices for 5 mg ranging from approximately \$420 to \$433 [1] [2]. It is labeled "For research use only" and is not for human consumption [1].

Pharmacological Activities and Quantitative Data

Gomisin G exhibits a range of pharmacological activities. The table below summarizes key quantitative data from preclinical studies.

Pharmacological Activity	Experimental Model	Key Metrics & Results	Cited Source
Anti-HIV Activity	H9 cells infected with HIV-1	$EC_{50} = 0.006 \mu\text{g/mL}$ ($\approx 0.011 \mu\text{M}$) [1]	[1]
Anti-Cancer Activity (TNBC)	MDA-MB-231 & MDA-MB-468 cell lines	Inhibited cell viability; induced G1 phase cell cycle arrest [3]	[3]

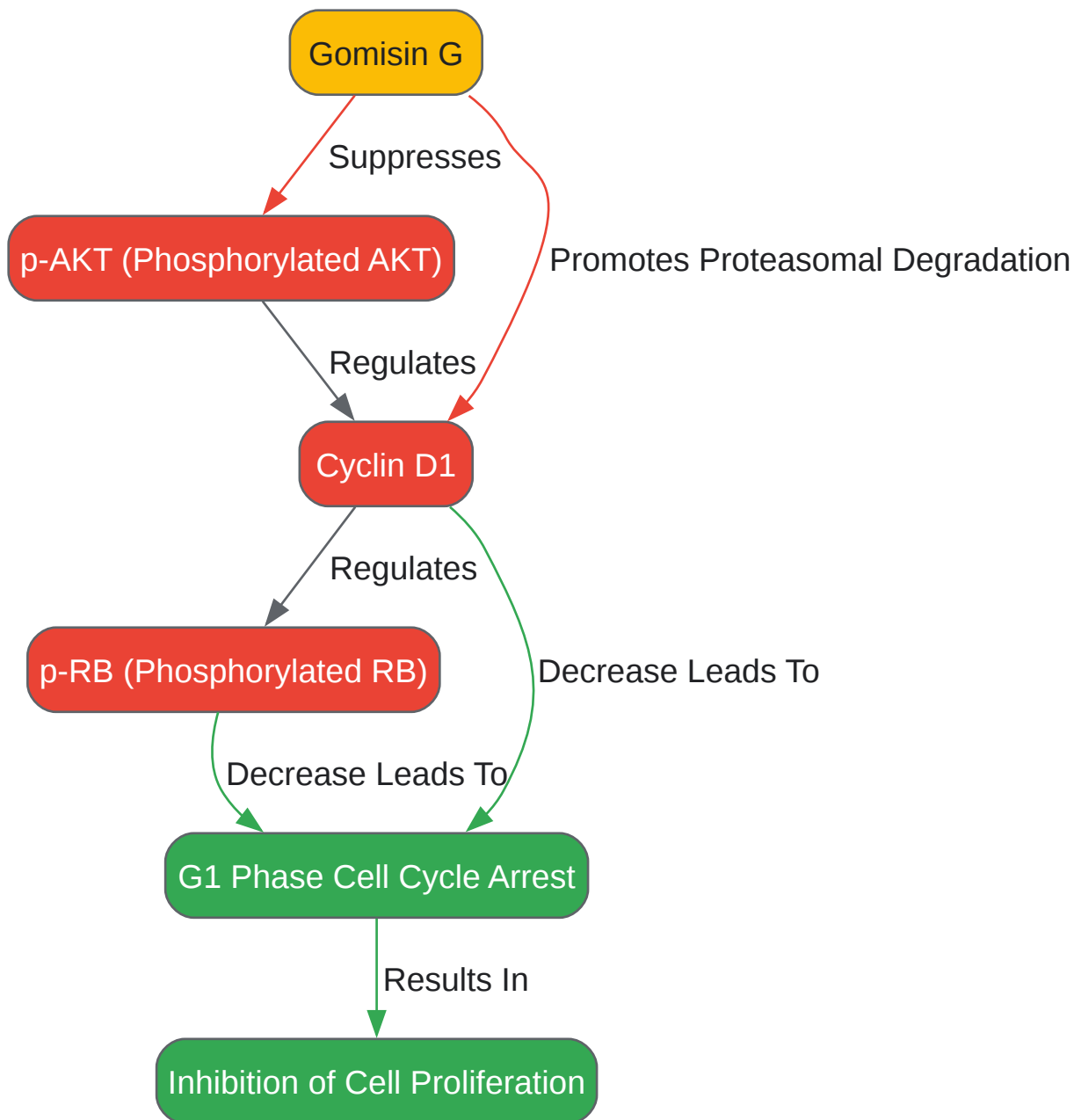
Pharmacological Activity	Experimental Model	Key Metrics & Results	Cited Source
Anti-Cancer Activity (Colon)	LoVo cell line	IC ₅₀ = 38.2 μM (Antioxidant); 48.3 μM (Cytotoxicity) [1]	[1]
Anti-Inflammatory & Muscle Atrophy	C2C12 myotubes; Immobilized mouse model	1 mg/kg/day (in vivo) recovered grip strength; suppressed degradation factors in vitro [1]	[1]
Content Enhancement	<i>S. chinensis</i> fruit with NO & heat stress	Increased level by 8.18-fold [4] [5]	[4] [5]

Mechanisms of Action

Gomisin G's therapeutic effects result from its multi-target mechanism of action, with the most detailed evidence in triple-negative breast cancer (TNBC).

→ **Gomisin G Mechanism in Triple-Negative Breast Cancer (TNBC)**

The diagram below illustrates the experimentally observed mechanism of **Gomisin G** in TNBC cells like MDA-MB-231, based on the search results [1] [3].



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Key points of this mechanism:

- **Apoptosis-Independent Pathway:** **Gomisin G** inhibits cancer cell growth by suppressing proliferation and inducing cell cycle arrest, rather than triggering apoptosis [3].
- **AKT-Cyclin D1 Axis Suppression:** It directly inhibits AKT phosphorylation, reducing downstream Cyclin D1 levels via proteasomal degradation [1] [3].
- **Cell Cycle Arrest:** Reduced Cyclin D1 and phosphorylated retinoblastoma protein (pRB) levels cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation [1] [3].

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited literature.

→ Anti-TNBC Cell Proliferation and Mechanism Assay [3]

This protocol outlines methods for evaluating **Gomisin G**'s effects on TNBC cell viability and mechanism.

- **Cell Lines and Culture:** Use human TNBC cell lines MDA-MB-231 and MDA-MB-468. Culture MDA-MB-231 cells in Leibovitz's L-15 medium at 37°C without CO₂. Culture other lines in appropriate media at 37°C with 5% CO₂.
- **Treatment:** Prepare **Gomisin G** in DMSO. Treat cells with various concentrations (e.g., 0, 1, 5, 10 μM) for 3-5 days. Use DMSO as vehicle control.
- **Viability Assay (MTT):** After treatment, add MTT solution to wells and incubate 4 hours at 37°C. Remove media, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.
- **Cell Cycle Analysis (FACS):** Treat cells with 10 μM **Gomisin G** for 72 hours. Fix cells in 70% ethanol, treat with RNase, stain with propidium iodide (PI), and analyze DNA content by flow cytometry.
- **Protein Analysis (Western Blot):** Lyse treated cells, separate proteins by SDS-PAGE, transfer to nitrocellulose membrane. Incubate with primary antibodies (anti-pAKT, AKT, Cyclin D1, pRB, RB), then HRP-conjugated secondary antibodies. Detect using chemiluminescence.

→ Metabolomics Analysis for **Gomisin G** Enhancement in Plants [4] [5]

This method describes using stress to increase **Gomisin G** content in *Schisandra chinensis* fruits.

- **Plant Stress Treatment:** Apply a combination of exogenous nitric oxide (NO, supplied as sodium nitroprusside) and high-temperature stress to *S. chinensis* fruits.
- **Metabolite Extraction and Analysis:** Use Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MSE). Employ an ACQUITY UPLC BEH C18 column for separation.
- **Data Processing:** Use software like Progenesis QI V3.0 and MassLynx V4.2 for untargeted metabolomics data processing. Identify differential metabolites with VIP (Variable Importance in Projection) scores ≥ 1 .

Pharmacokinetics and Drug-Likeness

Gomisin G has a molecular weight of 536.57 g/mol, containing 39 heavy atoms [6]. Like other *Schisandra* lignans, it may face challenges such as **poor water solubility** and extensive first-pass metabolism, potentially leading to low systemic bioavailability [6]. These properties are crucial considerations for its development as a therapeutic agent.

Future Research and Conclusion

Gomisin G is a high-potency lignan with exciting therapeutic potential. Research indicates promising anticancer and antiviral applications, though clinical development faces challenges including **low solubility and bioavailability** [6]. Future work should focus on developing novel drug delivery systems to improve its pharmacokinetic profile and further validating its mechanisms and efficacy in advanced disease models.

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